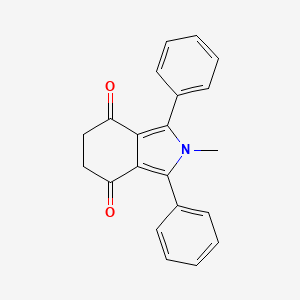
2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- is a compound belonging to the isoindole family. Isoindoles are heterocyclic compounds characterized by a fused benzopyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- typically involves multi-step processes. One common method includes the Diels-Alder reaction, which is a powerful tool for constructing the isoindole skeleton . The reaction conditions often involve the use of dienophiles and catalysts such as AuCl3 or Pd-catalysis . Another approach is the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of isoindole derivatives often employs scalable methods such as the use of phthalic anhydride and amines under controlled conditions. The process may involve high-pressure reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: A reduced form of isoindole with similar structural features.
Phthalimide: An isoindole-1,3-dione derivative commonly used in pharmaceuticals.
Indole: A structurally related compound with a fused benzopyrrole ring system.
Uniqueness
2H-Isoindole-4,7-dione, 5,6-dihydro-2-methyl-1,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61923-88-4 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methyl-1,3-diphenyl-5,6-dihydroisoindole-4,7-dione |
InChI |
InChI=1S/C21H17NO2/c1-22-20(14-8-4-2-5-9-14)18-16(23)12-13-17(24)19(18)21(22)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
BEYGQHPTKBWVOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=O)CCC(=O)C2=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















